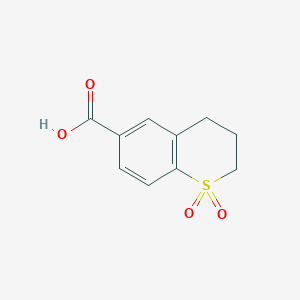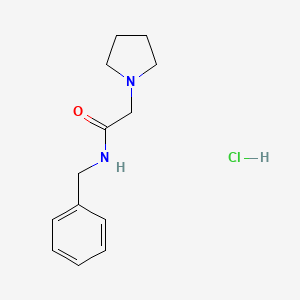
RCL T171204
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RCL T171204 is a chemical compound with the molecular formula C₁₂H₁₀ and a molecular weight of 154.2078 g/mol . It is also known as benzobarrelene or benzobicyclo[2.2.2]octatriene . This compound is characterized by its unique bicyclic structure, which consists of a naphthalene ring fused with an ethylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
RCL T171204 can be synthesized through the Diels-Alder reaction of perchlorobenzene . The procedure involves the following steps:
Tetrachlorobenzobarrelene Formation: Hexachlorobenzene is reacted with n-butyllithium in dry diethyl ether at low temperatures (-72°C to -78°C) to form pentachlorophenyllithium. This intermediate is then reacted with dry, thiophene-free benzene to form tetrachlorobenzobarrelene.
Benzobarrelene Formation: Tetrachlorobenzobarrelene is then reduced using sodium wire in dry tetrahydrofuran under reflux conditions, followed by the addition of tert-butyl alcohol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
RCL T171204 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases
Common Reagents and Conditions
Oxidation: Sulphuric acid is commonly used as a reagent for oxidation reactions.
Reduction: Sodium wire and tetrahydrofuran are used for reduction reactions.
Substitution: Strong acids like sulphuric acid are used for substitution reactions
Major Products Formed
Reduction: Various hydrocarbon derivatives.
Substitution: Different substituted derivatives depending on the reagents used
Scientific Research Applications
RCL T171204 has several scientific research applications, including:
Chemistry: Used as a model compound for studying Diels-Alder reactions and rearrangement reactions.
Medicine: Research into its potential use as a precursor for pharmaceutical compounds.
Industry: Used in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of RCL T171204 involves its ability to undergo rearrangement reactions. These reactions often proceed through the formation of cationic intermediates, which then rearrange to form various products. The molecular targets and pathways involved in these reactions include the formation of carbonyl compounds and other rearranged products .
Comparison with Similar Compounds
RCL T171204 is unique due to its bicyclic structure and the presence of an ethylene bridge. Similar compounds include:
1,4-Ethanonaphthalene, 1,4-dihydro-: This compound has a similar structure but with different substituents, leading to different chemical properties.
Benzobicyclo[2.2.2]octatriene: Another name for this compound, highlighting its structural uniqueness.
These similar compounds share some chemical properties but differ in their reactivity and applications, making this compound a distinct and valuable compound for research and industrial applications.
Properties
CAS No. |
7322-47-6 |
|---|---|
Molecular Formula |
C12H10 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
tricyclo[6.2.2.02,7]dodeca-2,4,6,9,11-pentaene |
InChI |
InChI=1S/C12H10/c1-2-4-12-10-7-5-9(6-8-10)11(12)3-1/h1-10H |
InChI Key |
HQFAAEWHTFVMMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C=CC(C2=C1)C=C3 |
Canonical SMILES |
C1=CC=C2C3C=CC(C2=C1)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[3-(2-Furanyl)acryloyl]-4-chlorophenol](/img/structure/B1660138.png)
![2-[3-(1,3-Benzoxazol-2-yl)propyl]-1,3-benzoxazole](/img/structure/B1660139.png)


![3,11,18,26-Tetrazapentacyclo[26.2.2.213,16.15,9.120,24]hexatriaconta-1(31),5(36),6,8,13,15,20,22,24(33),28(32),29,34-dodecaene-4,10,19,25-tetrone](/img/structure/B1660144.png)





